![molecular formula C30H22Sn2 B14399093 (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] CAS No. 89704-92-7](/img/structure/B14399093.png)
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin atoms bonded to ethynyl groups and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] typically involves the reaction of diphenyltin dichloride with ethynylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours. After completion, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems or large-scale recrystallization units.
化学反応の分析
Types of Reactions
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenyl-substituted tin compounds.
Reduction: Lower oxidation state tin compounds and ethynyl derivatives.
Substitution: Various substituted organotin compounds depending on the reagents used.
科学的研究の応用
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in certain organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of advanced materials and as a stabilizer in certain polymer formulations.
作用機序
The mechanism of action of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and proteins, affecting their function. It can also interact with DNA and other nucleic acids, potentially leading to changes in gene expression and cellular activity.
類似化合物との比較
Similar Compounds
- (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)germane]
- (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)silane]
- (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)lead]
Uniqueness
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] is unique due to the presence of tin atoms, which impart distinct chemical and physical properties compared to its germanium, silicon, and lead analogs
特性
CAS番号 |
89704-92-7 |
|---|---|
分子式 |
C30H22Sn2 |
分子量 |
619.9 g/mol |
IUPAC名 |
ethynyl-[2-[ethynyl(diphenyl)stannyl]ethynyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.2C2H.C2.2Sn/c4*1-2-4-6-5-3-1;3*1-2;;/h4*1-5H;2*1H;;; |
InChIキー |
FLQNHAPVXIWCQN-UHFFFAOYSA-N |
正規SMILES |
C#C[Sn](C#C[Sn](C#C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


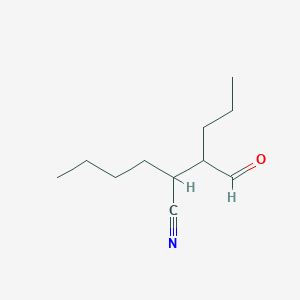
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

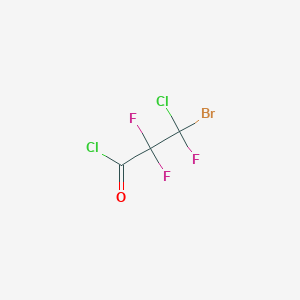
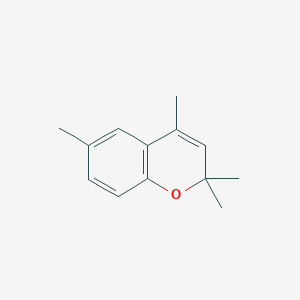

![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)


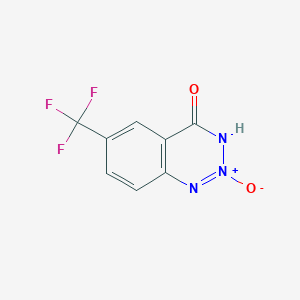

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
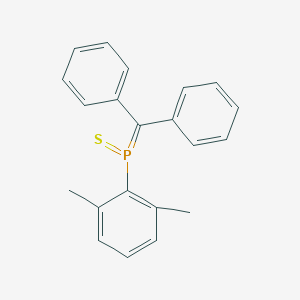
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
